2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
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Overview
Description
2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is a complex organic compound that features a combination of several functional groups, including a piperidine ring, a phthalazine moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine and phthalazine intermediates, followed by their coupling with the benzenesulfonamide derivative. Common reagents used in these reactions include strong bases, coupling agents like EDCI or DCC, and solvents such as dichloromethane or DMF. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the sulfonamide or piperidine sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., H₂O₂, KMnO₄), reducing agents (e.g., LiAlH₄, NaBH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, possibly due to its interaction with specific molecular targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]benzenesulfonamide: Lacks the tetrahydrofuran-2-ylmethyl group.
5-[4-(piperidin-1-yl)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide: Lacks the methyl group on the benzene ring.
Uniqueness
The unique combination of functional groups in 2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide provides distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from similar compounds that may lack one or more of these functional groups.
Properties
IUPAC Name |
2-methyl-N-(oxolan-2-ylmethyl)-5-(4-piperidin-1-ylphthalazin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-18-11-12-19(16-23(18)33(30,31)26-17-20-8-7-15-32-20)24-21-9-3-4-10-22(21)25(28-27-24)29-13-5-2-6-14-29/h3-4,9-12,16,20,26H,2,5-8,13-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCNHZFSUQSEHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCCCC4)S(=O)(=O)NCC5CCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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